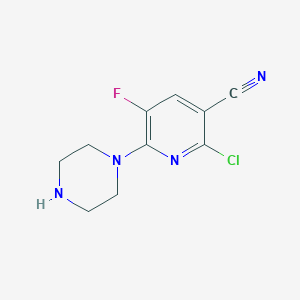

2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile

描述

属性

IUPAC Name |

2-chloro-5-fluoro-6-piperazin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4/c11-9-7(6-13)5-8(12)10(15-9)16-3-1-14-2-4-16/h5,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITOILZJXVGTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C(=N2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. Its structure includes a piperazine moiety, which is commonly found in various bioactive molecules. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.

- Molecular Formula : C10H10ClFN4

- Molecular Weight : 240.66 g/mol

- CAS Number : 2090607-40-0

- SMILES Notation : N#Cc1cc(F)c(nc1Cl)N1CCNCC1

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). This compound modulates receptor activity, influencing neurotransmitter release and ion channel dynamics, which can lead to various cellular responses, including apoptosis in cancer cells.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| BT-474 (Breast) | 0.99 | |

| HeLa (Cervical) | 4.1 | |

| A549 (Lung) | 1.59 | |

| SGC-7901 (Stomach) | 0.08 |

These results indicate that this compound exhibits potent cytotoxicity, particularly against breast and lung cancer cell lines.

Mechanistic Studies

Mechanistic investigations reveal that the compound disrupts microtubule organization, leading to cell cycle arrest in the G2/M phase. This disruption is associated with downregulation of anti-apoptotic proteins and initiation of apoptosis pathways. Molecular modeling studies suggest that the compound interacts favorably with β-tubulin, enhancing its therapeutic potential against tumors .

Study 1: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic potential of various derivatives, including this compound, using the MTT assay across multiple human cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic activity, with this compound exhibiting one of the highest activities among tested analogs .

Study 2: In Vivo Efficacy

In vivo studies on rodent models bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was linked to its ability to inhibit tubulin polymerization and induce apoptosis in tumor cells, highlighting its potential as an anti-cancer agent .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile, primarily through their nicotinonitrile or pyridine backbones and halogen/functional group substitutions. Key differences in substituents influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Substituents | Similarity Score | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | 624734-22-1 | Cl (2), F (5), piperazinyl (6) | — | High polarity, basicity, CNS activity potential |

| 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Cl (2,6), CF₃ (5) | 0.85 | Lipophilic, metabolic stability |

| 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 | Cl (2), CF₃ (5) | 0.81 | Electron-deficient, agrochemical applications |

| 5-(Trifluoromethyl)nicotinonitrile | 951624-83-2 | CF₃ (5), CN (3) | 0.81 | Moderate solubility, enzyme inhibition |

| 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | 934279-60-4 | Cl (2), CF₃ (5), CHO (6) | 0.80 | Reactive aldehyde group, intermediate use |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 401590-41-8 | Cl (6), CF₃ (3) | 0.79 | Steric hindrance, potential pesticidal use |

Substituent-Driven Property Differences

- Halogen Effects: The chlorine and fluorine in the target compound enhance electronegativity and metabolic stability compared to trifluoromethyl (CF₃)-substituted analogs (e.g., 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile). Fluorine’s small size improves membrane permeability, while CF₃ groups increase lipophilicity but may reduce solubility . Piperazine vs. Aldehyde/CN Groups: The piperazinyl group in the target compound introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets like G-protein-coupled receptors (GPCRs). In contrast, aldehyde (CHO) or nitrile (CN) groups in analogs (e.g., 5-(Trifluoromethyl)nicotinonitrile) are less basic and may limit bioavailability .

准备方法

Synthesis of 2-Chloro-5-fluoro-nicotinic Acid and Derivatives

According to patent CN100355732C, the preparation of 2-chloro-5-fluoro-nicotinic acid and its esters is a crucial step. The method involves:

- Direct catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinates.

- Use of catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon.

- Reaction solvents include methanol, ethanol, ethyl acetate, or tetrahydrofuran.

- Alkaline additives like triethylamine or trimethylamine are employed to assist selective dechlorination.

- Reaction conditions: temperature 20–50 °C, pressure from atmospheric to 5 atm.

The reaction is selective for dechlorination at the 6-position while retaining chlorine at the 2-position and fluorine at the 5-position. This intermediate is then converted to methyl or isopropyl esters to facilitate further reactions.

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Catalytic hydrogenation | Lindlar catalyst, Raney Ni, Pd/C | 20–50 °C, 1–5 atm, methanol or ethanol solvent, alkaline additive | Selective dechlorination at 6-position, retention of 2-Cl and 5-F |

| Esterification | Methanol or isopropanol + acid catalyst | Room temperature to reflux | Formation of methyl or isopropyl esters of 2-chloro-5-fluoro-nicotinic acid |

Example Synthetic Procedure (Based on Patent and Literature)

Step 1: Preparation of 2-chloro-5-fluoro-nicotinic acid methyl ester

- 2,6-dichloro-5-fluoro-nicotinate is subjected to catalytic hydrogenation with Lindlar catalyst in methanol at 30 °C under 3 atm pressure with triethylamine.

- The selectively dechlorinated product is esterified with methanol under acidic conditions to form the methyl ester.

Step 2: Substitution with piperazine

- The methyl ester is dissolved in DMF, and piperazine along with triethylamine is added.

- The mixture is refluxed for 4–6 hours.

- After cooling, the product precipitates or is extracted and purified by recrystallization.

Characterization Data

- NMR Spectroscopy: Characteristic proton signals include aromatic protons around δ 7.8–8.4 ppm and piperazine methylene protons at δ 3.0–4.0 ppm.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile (~241.67 g/mol).

- Purity: Confirmed by chromatographic methods such as HPLC.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dichloro-5-fluoro-nicotinate | Lindlar catalyst, triethylamine | 20–50 °C, 1–5 atm, methanol | Selective dechlorination at 6-position |

| 2 | 2-Chloro-5-fluoro-nicotinic acid methyl ester | Methanol, acid catalyst | Reflux | Esterification for better reactivity |

| 3 | This compound | Piperazine, triethylamine, DMF | Reflux, several hours | Nucleophilic substitution of Cl by piperazine |

Additional Insights from Related Research

- Analogous compounds with piperazine substitution on nicotinonitrile cores have been synthesized using similar nucleophilic aromatic substitution strategies, confirming the robustness of this method.

- Catalytic hydrogenation with selective dechlorination is a key enabling step to control substitution pattern.

- The use of polar aprotic solvents and mild bases is critical to achieve high yields and purity.

常见问题

Basic Research Questions

How can the synthesis of 2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile be optimized for higher yields and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity, temperature, and stoichiometry. For example:

- Nucleophilic aromatic substitution (e.g., piperazine introduction) benefits from polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C).

- Catalytic additives (e.g., KCO) can enhance reaction rates by deprotonating the nucleophile.

- Workup protocols (e.g., recrystallization from ethanol or column chromatography) improve purity.

Key Data from Literature:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 72% | |

| NaOMe | Ethanol, reflux | 65% |

Reference reaction conditions from analogous nicotinonitrile derivatives .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the pyridine and piperazine moieties.

- HRMS (ESI+) : Confirm molecular formula (e.g., CHClFN) with <2 ppm error.

- HPLC-PDA : Use a C18 column (MeCN/HO gradient) to assess purity (>95%).

Structural Validation:

The compound’s nitrile group (C≡N) shows a characteristic IR stretch at ~2230 cm. Piperazine protons appear as broad singlets at δ 2.8–3.2 ppm .

What are the key stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group.

- Decomposition Products : Monitor for fluorinated byproducts (e.g., HF release) using ion chromatography .

Advanced Research Questions

How does the substitution pattern (Cl, F, piperazine) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The 5-fluoro and 2-chloro groups activate the pyridine ring for NAS by increasing electrophilicity at position 6.

- Steric Hindrance : Piperazine’s bulk may slow further substitution. Computational modeling (DFT) can quantify activation barriers .

Experimental Evidence:

Replacing Cl with weaker EWG (e.g., MeO) reduces NAS rates by 40%, as shown in analogous systems .

What computational strategies are effective in predicting the binding affinity of this compound with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Simulations (AutoDock Vina) : Use cryo-EM or X-ray structures (PDB) of target proteins.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- QSAR Models : Corrogate substituent effects (e.g., Cl/F logP contributions) with IC values .

Case Study:

Fluorine’s electronegativity enhances H-bonding with kinase ATP pockets, as validated in pyridine-based inhibitors .

How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

- Structural Profiling : Use X-ray crystallography or cryo-EM to confirm binding modes.

- Dose-Response Curves : Re-evaluate IC values under standardized protocols .

Example:

Variations in 4-methylpiperazine vs. piperazine analogs show divergent receptor selectivity due to steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。